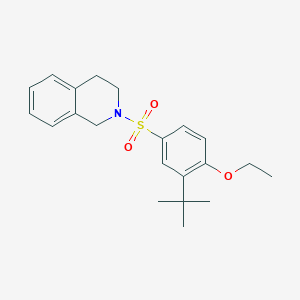

2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-5-25-20-11-10-18(14-19(20)21(2,3)4)26(23,24)22-13-12-16-8-6-7-9-17(16)15-22/h6-11,14H,5,12-13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTLQOWEKURTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is to start with the preparation of the sulfonyl precursor, which can be achieved through the reaction of tert-butyl phenol with ethyl bromide in the presence of a base. This intermediate is then subjected to sulfonylation using sulfonyl chloride under basic conditions to yield the sulfonyl derivative .

The next step involves the formation of the tetrahydroisoquinoline core. This can be accomplished through a Pictet-Spengler reaction, where an appropriate aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group yields sulfone derivatives, while reduction can lead to the formation of the corresponding hydrocarbon .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring sulfonyl groups can exhibit significant anticancer properties. For example, studies have shown that derivatives similar to 2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives were effective against various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The sulfonamide moiety in this compound has been linked to anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Study:

In vitro studies have highlighted the efficacy of related compounds in reducing inflammation markers in models of rheumatoid arthritis .

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is known for its neuroprotective properties. Research suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity.

Case Study:

A study indicated that tetrahydroisoquinolines can prevent neuronal death in models of neurodegenerative diseases by modulating neuroinflammatory responses .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tetrahydroisoquinoline core can interact with receptors in the central nervous system, affecting neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Substituent Variations

Key Observations :

- The tert-butyl and ethoxy groups in the primary compound enhance metabolic stability and membrane permeability compared to simpler phenyl-substituted analogues (e.g., 2-phenyl-tetrahydroisoquinoline) .

- Compounds with electron-donating groups (e.g., methoxy in ) may exhibit improved solubility but reduced passive diffusion compared to lipophilic tert-butyl derivatives .

Key Observations :

Key Observations :

- The tert-butyl and ethoxy substituents may reduce off-target interactions compared to highly polar trimethoxyphenyl derivatives, enhancing selectivity .

Physicochemical Properties

Biological Activity

The compound 2-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 873670-98-5) is a complex organic molecule that integrates a tetrahydroisoquinoline core with a sulfonyl group and a tert-butyl-4-ethoxyphenyl substituent. This unique structure suggests potential biological activities that merit detailed investigation.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 373.5 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activity of similar tetrahydroisoquinoline derivatives indicates a range of pharmacological effects, including:

- Antimicrobial Properties : Compounds with sulfonyl groups have shown potential against various pathogens.

- Antiviral Activity : Some derivatives exhibit effectiveness against viral infections, including SARS-CoV-2.

- Cytotoxicity : Evaluations of cytotoxic effects on mammalian cells are crucial for assessing safety profiles.

1. Antiviral Activity

A recent study demonstrated that tetrahydroisoquinoline derivatives can inhibit viral replication effectively. For instance, compounds derived from this class showed significant activity against SARS-CoV-2 in Vero E6 cells. One notable compound exhibited an EC50 value of 2.78 μM and a selective index exceeding 71.94, indicating strong antiviral properties compared to standard treatments like chloroquine .

2. Antimicrobial Effects

Compounds similar to this compound have been tested for their antimicrobial efficacy. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of related compounds. For example, one derivative showed low cytotoxicity with a selective index 31 times higher for target parasites than for mammalian cells . This suggests that modifications in the structure can enhance therapeutic indices while minimizing adverse effects.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. The sulfonyl group may enhance binding affinity and selectivity due to its ability to form strong interactions at active sites .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected compounds related to the tetrahydroisoquinoline structure:

| Compound Name | Antiviral EC50 (μM) | Selective Index | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|---|

| Compound A | 2.78 | >71.94 | Yes | Low |

| Compound B | 3.15 | >63.49 | Yes | Moderate |

| Compound C | 14.9 | 31 | No | Low |

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

The synthesis typically involves sulfonylation of the tetrahydroisoquinoline core. A stepwise approach is advised:

Core Preparation : Synthesize 1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski cyclization or reductive amination of phenethylamine derivatives .

Sulfonylation : React the core with 3-(tert-butyl)-4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C. Monitor completion via TLC or HPLC.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product.

Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) to minimize di-sulfonylated byproducts .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of sulfonyl and tert-butyl/ethoxy substituents. The tert-butyl group will show a singlet at ~1.3 ppm (9H), while the ethoxy protons resonate as a quartet near 1.4 ppm (CH₃) and 4.0 ppm (CH₂) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and aliphatic regions.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, expected [M+H]⁺ for C₂₂H₂₉NO₃S: 404.1992).

- X-ray Crystallography : If single crystals are obtained, determine absolute configuration and bond angles, particularly for the sulfonyl-tetrahydroisoquinoline linkage .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with variations in:

- Sulfonyl substituents : Replace tert-butyl with methyl, isopropyl, or trifluoromethyl groups.

- Ethoxy group : Substitute with methoxy, propoxy, or halogens (e.g., Cl, F).

- Biological Assays :

- In Vitro Testing : Screen for antimicrobial activity (e.g., MIC against S. aureus), antitumor activity (MTT assay in cancer cell lines), or neurotoxicity (neuronal cell viability assays) .

- Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., DNA topoisomerases, neurotransmitter receptors). Highlight steric effects of tert-butyl on binding affinity .

Data Analysis : Compare EC₅₀/IC₅₀ values across analogs to identify critical substituents. For example, bulkier groups may enhance receptor selectivity but reduce solubility.

Advanced: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Photostability : Expose solid and solution phases to UV light (λ = 254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Sulfonyl groups are generally stable in acidic conditions but may hydrolyze under strong alkaline conditions .

Mitigation Strategies : Store the compound in amber vials at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation.

Advanced: How should contradictory data in biological assays be resolved?

Methodological Answer:

- Orthogonal Validation :

- If cytotoxicity results conflict between MTT and LDH assays, use flow cytometry (Annexin V/PI staining) to confirm apoptosis/necrosis mechanisms.

- For antimicrobial activity discrepancies, employ time-kill assays or checkerboard synergy studies with standard antibiotics.

- Batch Reproducibility : Ensure compound purity >98% (HPLC) and verify solvent/DMSO concentrations.

- Statistical Rigor : Apply ANOVA or Student’s t-test (p < 0.05) with Bonferroni correction for multiple comparisons .

Advanced: What methodologies are recommended for evaluating environmental toxicity?

Methodological Answer:

- Ecotoxicological Models :

- Daphnia magna Acute Toxicity : Expose to 10–100 mg/L of the compound for 48 hours (OECD 202).

- Algal Growth Inhibition (OECD 201) : Measure effects on Chlorella vulgaris biomass.

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial breakdown. Sulfonylated compounds often exhibit persistence due to strong S–O bonds .

- Computational Tools : Predict bioaccumulation (logP via ChemAxon) and toxicity (ECOSAR v2.2) .

Advanced: How can crystallographic data inform the design of derivatives with improved solubility?

Methodological Answer:

- Crystal Packing Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between sulfonyl O and NH groups) that contribute to low aqueous solubility.

- Derivatization Strategies : Introduce polar groups (e.g., –OH, –COOH) at non-critical positions (e.g., para to ethoxy) to disrupt crystal lattice stability.

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create salts or co-crystals with enhanced dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.